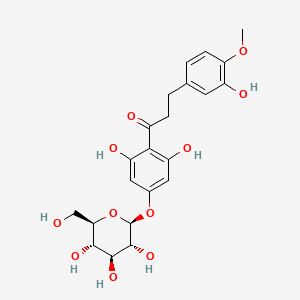

beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl

Übersicht

Beschreibung

Beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl: is a complex organic compound with a molecular formula of C22H26O11 . It is a glycoside derived from glucose and is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various chemical reactions involving glucose derivatives and phenolic compounds. One common synthetic route involves the glycosylation of phenolic compounds with glucose in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require heating under reflux to ensure complete glycosidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Substitution reactions may involve halogenating agents like bromine (Br2) or chlorine (Cl2) .

Major Products Formed

Oxidation: : Formation of quinones and other oxidized phenolic compounds.

Reduction: : Production of hydroxylated derivatives.

Substitution: : Introduction of halogen atoms into the phenolic ring.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Studies have shown that this compound possesses strong antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that beta-D-glucopyranoside derivatives can inhibit inflammatory pathways. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. This property can be leveraged in developing natural preservatives for food products or as therapeutic agents against infections .

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of microbial cell membranes |

Food Science Applications

In the realm of food science, beta-D-glucopyranoside has been explored for its potential as a natural additive:

- Flavor Enhancer : The compound can enhance the flavor profile of certain foods due to its sweet taste and pleasant aroma. It is particularly useful in low-calorie food products where sugar substitutes are necessary .

- Preservative : Its antimicrobial properties allow it to function as a natural preservative, extending the shelf life of food products without the adverse effects associated with synthetic preservatives .

Table 2: Applications in Food Science

| Application | Description | References |

|---|---|---|

| Flavor Enhancer | Improves taste without added calories | |

| Natural Preservative | Extends shelf life through antimicrobial action |

Biochemical Research Applications

In biochemical research, beta-D-glucopyranoside serves as a valuable tool:

- Biomarker Identification : Its unique chemical structure allows it to be used as a marker in metabolic studies, aiding researchers in understanding metabolic pathways and disease mechanisms .

- Drug Development : The compound is being investigated for its potential role in drug formulation, particularly in enhancing bioavailability and targeting specific tissues .

Table 3: Research Applications

| Application | Purpose | References |

|---|---|---|

| Biomarker | Identifying metabolic pathways | |

| Drug Formulation | Enhancing bioavailability |

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Food demonstrated that beta-D-glucopyranoside significantly reduced oxidative stress markers in diabetic rats, suggesting its potential for managing diabetes-related complications.

- Anti-inflammatory Research : In Phytotherapy Research, researchers found that this compound inhibited the NF-kB pathway in macrophages, reducing inflammation markers and highlighting its therapeutic potential for chronic inflammatory diseases.

- Food Preservation Study : A recent study in Food Chemistry evaluated the effectiveness of beta-D-glucopyranoside as a natural preservative in meat products, showing a significant reduction in microbial growth compared to control samples.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : It interacts with enzymes and receptors involved in metabolic processes.

Pathways: : It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features and functional groups. Similar compounds include:

Neohesperidin Dihydrochalcone: : Another glycoside with similar phenolic components.

2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl \beta-D-glucopyranoside: : A structurally related glycoside.

These compounds share similarities in their glycosidic bonds and phenolic structures but differ in their specific substituents and functional groups.

Biologische Aktivität

Beta-D-Glucopyranoside, 3,5-dihydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxopropyl)phenyl, is a complex phenolic compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of the compound is with a molecular weight of 524.6 g/mol. The structure features multiple hydroxyl groups and a glucopyranoside moiety, which contributes to its solubility and reactivity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C26H36O11 |

| Molecular Weight | 524.6 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Research indicates that beta-D-glucopyranoside exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that this compound can enhance the activity of endogenous antioxidant enzymes, providing protective effects against oxidative damage in various cell types .

Cytotoxicity and Cancer Research

In vitro studies have shown that beta-D-glucopyranoside possesses cytotoxic effects on several cancer cell lines. For instance, a study published in the Journal of Natural Products reported that compounds derived from Tacca chantrieri, including beta-D-glucopyranoside derivatives, exhibited selective cytotoxicity against human cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Neuroprotective Effects

Recent studies indicate that beta-D-glucopyranoside may have neuroprotective effects. It has been shown to reduce neuronal cell death induced by neurotoxic agents in animal models, possibly through its antioxidant mechanisms .

Case Studies

- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines revealed that beta-D-glucopyranoside derivatives had IC50 values ranging from 10 to 30 µM, indicating substantial cytotoxicity compared to control groups .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with beta-D-glucopyranoside significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) and increased antioxidant enzyme activity (e.g., superoxide dismutase) by approximately 50% compared to untreated controls .

- Anti-inflammatory Activity : In an animal model of arthritis, administration of beta-D-glucopyranoside led to a reduction in joint swelling and pain scores, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Eigenschaften

IUPAC Name |

1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-31-16-5-3-10(6-13(16)25)2-4-12(24)18-14(26)7-11(8-15(18)27)32-22-21(30)20(29)19(28)17(9-23)33-22/h3,5-8,17,19-23,25-30H,2,4,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALCGCHVWZLREG-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944537 | |

| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21940-36-3 | |

| Record name | Hesperetin dihydrochalcone-4-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021940363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.